Pyridine-2-carbonyl isocyanate

Description

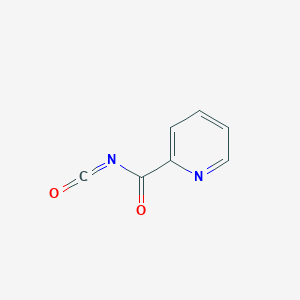

Structure

3D Structure

Properties

CAS No. |

179911-73-0 |

|---|---|

Molecular Formula |

C7H4N2O2 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

pyridine-2-carbonyl isocyanate |

InChI |

InChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H |

InChI Key |

DHCSEDVCGYEIDB-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(=O)N=C=O |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)N=C=O |

Synonyms |

2-Pyridinecarbonylisocyanate(9CI) |

Origin of Product |

United States |

Reactivity Profiles and Transformative Pathways of Pyridine 2 Carbonyl Isocyanate Analogues

Nucleophilic Addition Reactions

Pyridine-2-carbonyl isocyanate is a reactive chemical intermediate characterized by the electrophilic carbon atom of the isocyanate group. This inherent reactivity allows it to readily participate in nucleophilic addition reactions with a variety of compounds, leading to the formation of stable adducts. The electron-withdrawing nature of the adjacent pyridine-2-carbonyl group further enhances the electrophilicity of the isocyanate carbon, making it a versatile reagent in organic synthesis.

Reactions with Amines: Formation of Pyridyl Ureas

The reaction between this compound and amines is a facile and efficient method for the synthesis of N,N'-disubstituted ureas, where one of the nitrogen atoms is acylated with a pyridine-2-carbonyl group. This transformation proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, resulting in the formation of a stable urea (B33335) linkage. Both primary and secondary amines can be employed in this reaction, affording a diverse range of pyridyl ureas.

The synthesis of various pyridyl urea derivatives has been reported, often as part of larger synthetic efforts towards biologically active molecules. For instance, diaryl ureas containing a pyridine (B92270) moiety, structurally analogous to the anticancer drug sorafenib, have been synthesized. nih.gov In these syntheses, a substituted aminophenoxy-N-methylpicolinamide is reacted with an aryl isocyanate to yield the final pyridyl urea derivative. While not directly employing this compound, this demonstrates the general reactivity of isocyanates in forming pyridyl urea structures.

Another approach involves the in situ generation of a pyridyl isocyanate from a corresponding pyridyl carboxamide via a Hofmann rearrangement, which then reacts with an aminopyridine to form an unsymmetrical N,N'-bipyridylurea. rsc.org This highlights the utility of pyridyl isocyanates as reactive intermediates in the synthesis of complex ureas.

The general reaction scheme for the formation of pyridyl ureas from this compound and an amine can be depicted as follows:

General Reaction:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Pyridyl Urea Derivatives Synthesized from Isocyanates and Amines

| Reactants | Product | Reference |

|---|---|---|

| 4-(3-(trifluoromethyl)phenyl)aminophenoxy]-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib analogue | nih.gov |

| Picolinamide (B142947) and Aminopyridine (via in situ isocyanate) | N,N'-bipyridylurea | rsc.org |

| Nicotinamide and Aminopyridine (via in situ isocyanate) | N-Nicotinoyl-N'-pyridylurea | rsc.org |

| Isonicotinamide and Aminopyridine (via in situ isocyanate) | N-Isonicotinoyl-N'-pyridylurea | rsc.org |

Reactions with Alcohols: Formation of Pyridyl Carbamates

This compound readily reacts with alcohols to form pyridyl carbamates, also known as urethanes. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. The resulting carbamate (B1207046) contains a pyridine-2-carbonyl moiety attached to the nitrogen atom. This transformation is a versatile method for the synthesis of a wide array of carbamates with potential applications in medicinal chemistry and materials science.

The reaction is generally efficient and can be performed with primary, secondary, and even tertiary alcohols, leading to the corresponding N-(pyridine-2-carbonyl)carbamates. The reactivity of the alcohol can influence the reaction conditions required, with primary alcohols typically being more reactive than secondary or tertiary alcohols.

While direct studies on this compound are limited, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been developed using N-hetaryl ureas and various alcohols. nih.gov This method proceeds through the in-situ formation of a hetaryl isocyanate, which then reacts with the alcohol. This provides an indirect but relevant example of the formation of pyridyl carbamates from a pyridyl isocyanate intermediate. The study demonstrated good to high yields for a range of primary, secondary, and tertiary alcohols, showcasing the broad applicability of this reaction.

The general reaction for the formation of pyridyl carbamates is as follows:

General Reaction:

Where R can be an alkyl or aryl group.

Table 2: Examples of Pyridyl Carbamate Formation from Pyridyl Isocyanate Precursors

| Isocyanate Precursor | Alcohol | Product | Yield | Reference |

|---|---|---|---|---|

| N-(Pyridin-2-yl)urea | Primary Alcohols | N-(Pyridin-2-yl)carbamate | Good to High | nih.gov |

| N-(Pyridin-2-yl)urea | Secondary Alcohols | N-(Pyridin-2-yl)carbamate | Good to High | nih.gov |

| N-(Pyridin-2-yl)urea | Tertiary Alcohols | N-(Pyridin-2-yl)carbamate | Good to High | nih.gov |

Reactions with Carboxylic Acids: Amide Synthesis

The reaction of isocyanates with carboxylic acids provides a pathway for the synthesis of amides through a decarboxylative condensation mechanism. nih.govresearchgate.net This reaction, when applied to this compound, would be expected to yield N-(pyridine-2-carbonyl)amides. The process is initiated by the nucleophilic attack of the carboxylate on the isocyanate carbon, forming an unstable mixed anhydride (B1165640) intermediate. This intermediate then undergoes decarboxylation to furnish the corresponding amide.

This method has been recognized as a viable, though less common, route to amide bond formation compared to traditional methods like using acyl chlorides or coupling reagents. nih.govresearchgate.net The reaction can often be facilitated by the use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which allows for milder reaction conditions. researchgate.net The use of the carboxylate salt of the carboxylic acid can also promote the reaction at room temperature. researchgate.net

While specific examples detailing the reaction of this compound with a range of carboxylic acids are not prevalent in the reviewed literature, the general reactivity of isocyanates suggests that this would be a feasible synthetic route. The reaction would likely be compatible with a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids.

The general reaction scheme is as follows:

General Reaction:

Where R represents an alkyl or aryl moiety.

Table 3: General Conditions for Amide Synthesis from Isocyanates and Carboxylic Acids

| Isocyanate | Carboxylic Acid | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl isocyanates | Various carboxylic acid salts | Room temperature | Corresponding amides | researchgate.net |

| General isocyanates | Various carboxylic acids | DMAP | Corresponding amides | researchgate.net |

Reactions with In Situ Formed Enolates

Detailed research findings on the specific reactions of this compound with in situ formed enolates are not extensively documented in the available literature. However, based on the established reactivity of isocyanates, a nucleophilic addition reaction would be anticipated. Enolates, being carbon-based nucleophiles, would be expected to attack the electrophilic carbonyl carbon of the isocyanate group. This would result in the formation of a β-keto amide derivative, where the enolate has added to the isocyanate functionality. The reaction would likely proceed under basic conditions, which are necessary for the generation of the enolate from a suitable carbonyl-containing precursor. The pyridine-2-carbonyl moiety would remain intact, yielding a product with both a pyridine ring and a β-dicarbonyl-like structure. Further investigation is required to delineate the specific conditions and substrate scope for this transformation involving this compound.

Cycloaddition Reactions

This compound, containing a cumulative double bond system (N=C=O), is a potential candidate for participation in cycloaddition reactions. The electron-withdrawing nature of the pyridine-2-carbonyl group can influence the reactivity of the isocyanate moiety in such transformations.

Cycloadditions with Imines

The reaction of isocyanates with imines represents a key pathway for the synthesis of four-membered heterocyclic rings, specifically 1,3-diazetidin-2-ones, through a [2+2] cycloaddition mechanism. However, the reactivity of this process can be influenced by various factors, including the electronic nature of the reactants and the presence of catalysts. Theoretical studies on the cycloaddition reactions between isocyanates and imines have explored the reasons why such reactions may not proceed spontaneously under certain conditions, for instance, during the decomposition of Pd-bound oxadiazoline N-heterocyclic carbenes. researchgate.net

In the context of this compound, the electrophilicity of the central carbon atom of the isocyanate group is modulated by the adjacent carbonyl and the electron-withdrawing pyridine ring. This electronic feature is expected to influence its reactivity towards the nucleophilic nitrogen of an imine. The cycloaddition can be envisioned to proceed via a stepwise mechanism involving a zwitterionic intermediate or a concerted pathway. The feasibility and pathway of the [2+2] cycloaddition between this compound and various imines would depend on the frontier molecular orbital (FMO) energies of the reactants. researchgate.net Furthermore, certain 1,3-dipolar species, such as carbonyl imines generated from N-sulfonyl oxaziridines, have been shown to undergo efficient cycloaddition with imines, suggesting that related isocyanate-derived intermediates could participate in similar transformations. nih.gov

Intramolecular Cyclizations in Heterocycle Synthesis

Intramolecular cyclization is a powerful strategy for the construction of complex heterocyclic and polycyclic scaffolds from linear precursors. quimicaorganica.org this compound, when incorporated into a larger molecule bearing a suitably positioned nucleophilic or reactive group, can serve as a key electrophilic partner in such cyclizations.

A notable example of this reactivity is the dearomatization of pyridines via cyclizative rearrangement with isocyanates. Research has demonstrated that 2-acyl-substituted pyridines can undergo a tandem [3+2] heteroannulation with common isocyanates, followed by a 1,2-carbon shift. rsc.org This process provides a direct route to functionalized bicyclohydantoins. rsc.org This suggests that a molecule containing both a pyridine moiety and an isocyanate group, or an intramolecular reaction involving this compound and a tethered reactant, could lead to novel fused heterocyclic systems.

Moreover, transition metal catalysis, for instance with rhodium, has been employed for the intramolecular C-H bond functionalization of pyridines tethered to alkenes, leading to the formation of multicyclic pyridine derivatives. nih.gov This highlights the potential for this compound derivatives to undergo metal-catalyzed intramolecular reactions, where the pyridine ring and the isocyanate group both play crucial roles in directing the cyclization and forming the final heterocyclic product. The general principles of intramolecular cyclization for heterocycle synthesis often involve the formation of a carbon-heteroatom bond as the ring-closing step. quimicaorganica.org

Reactions with Anhydrides: Imide Formation

The reaction between isocyanates and carboxylic anhydrides provides a direct route to the formation of imides, a crucial functional group in polymer chemistry and organic synthesis. This transformation is particularly relevant for aromatic isocyanates and anhydrides, leading to the synthesis of polyimides with enhanced thermal properties. researchgate.net The reaction of this compound with an anhydride, such as phthalic anhydride, is expected to proceed through a mechanism involving nucleophilic attack of the anhydride on the isocyanate carbon.

The proposed mechanism often involves the formation of a seven-membered ring intermediate, which subsequently eliminates carbon dioxide to yield the corresponding N-substituted imide. researchgate.net Alternatively, the reaction can proceed via the formation of a mixed amide-anhydride intermediate. google.com In this pathway, the isocyanate reacts with a carboxylic acid group that may be present (if a dianhydride is hydrolyzed, for example) to form a carbamic-carboxylic anhydride, which then cyclizes with the loss of water or reacts further. The rate and efficiency of imide formation can be influenced by catalysts, temperature, and solvent. researchgate.net For this compound, the pyridine nitrogen could potentially play a role in catalysis or influence the reaction rate through its electronic effects.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetic Anhydride | N-(pyridine-2-carbonyl)acetamide |

| This compound | Phthalic Anhydride | N-(pyridine-2-carbonyl)phthalimide |

Oligomerization and Polymerization Reactions (e.g., Isocyanurate Formation)

Isocyanates are well-known to undergo cyclotrimerization in the presence of specific catalysts to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. This oligomerization is a key reaction in the production of polyurethane-polyisocyanurate (PU-PIR) foams. rsc.org this compound, possessing a reactive isocyanate group, can be expected to undergo a similar cyclotrimerization reaction.

The formation of isocyanurates can proceed through two main pathways:

One-Component Route: A direct cyclotrimerization of three isocyanate molecules, typically catalyzed by nucleophiles such as tertiary amines or carboxylates. researchgate.net

Two-Component Route: In the presence of species with active hydrogens like alcohols, a carbamate is formed first. The carbamate then reacts with another isocyanate molecule to form an allophanate (B1242929) intermediate, which subsequently undergoes an addition-elimination step to yield the isocyanurate ring. rsc.org

The trimerization of this compound would lead to the formation of 1,3,5-tris(pyridine-2-carbonyl)-1,3,5-triazine-2,4,6-trione. The electronic properties of the pyridine-2-carbonyl substituent would influence the rate of this polymerization reaction.

Palladium-Catalyzed Reactivity

The presence of a pyridine ring in this compound introduces the possibility of engaging in palladium-catalyzed transformations. The nitrogen atom of the pyridine ring can coordinate to the palladium center, influencing the reactivity of the molecule and enabling unique catalytic cycles.

Palladium-catalyzed carbonylative couplings often utilize CO gas, but isocyanides can serve as "CO-free carbonylation" surrogates. nih.gov While this compound is not an isocyanide, its reactivity can be modulated by palladium catalysts. For instance, palladium catalysis is used to generate potent acylating electrophiles, such as N-acyl pyridinium (B92312) salts, from pyridine additives and aryl triflates. rsc.orgresearchgate.net This suggests that the pyridine moiety in the isocyanate could interact with a palladium catalyst, potentially activating the carbonyl group for subsequent reactions.

Furthermore, palladium(II) complexes are known to react with N-(2-pyridyl)ureas (derivatives of 2-pyridyl isocyanates) to form new cyclometallated complexes. researchgate.net This indicates that this compound could potentially react in palladium-catalyzed cascades, where the pyridine nitrogen acts as an internal ligand, directing C-H activation or participating in cross-coupling reactions. The isocyanate group itself could be involved in insertion reactions within the palladium catalytic cycle.

Other Electrophilic and Nucleophilic Interactions

The reactivity of this compound is dictated by the interplay of its two key functional components: the electrophilic isocyanate group and the pyridine ring, which exhibits both nucleophilic and electrophilic characteristics.

Electrophilicity: The isocyanate group is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and water. The adjacent carbonyl group and the electron-withdrawing nature of the pyridine ring at the 2-position further enhance the electrophilicity of the isocyanate carbon.

Nucleophilicity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. However, the electronegativity of the nitrogen and the electron-withdrawing effect of the 2-carbonyl isocyanate group significantly reduce the electron density of the ring, making it a weak base and deactivating it towards electrophilic substitution. uoanbar.edu.iq

Electrophilicity of the Pyridine Ring: This deactivation towards electrophiles simultaneously activates the pyridine ring for nucleophilic attack or dearomatization reactions. nih.govacs.org The C4 and C6 positions are particularly susceptible to attack by strong nucleophiles. Protonation or coordination of the pyridine nitrogen to a Lewis acid would further enhance this electrophilicity. Stable products from the nucleophilic addition of C-nucleophiles to electron-deficient pyridine rings have been synthesized under mild conditions. researchgate.net Therefore, this compound can react with strong nucleophiles at the ring, in addition to the expected reaction at the isocyanate group.

This dual reactivity allows for complex reaction cascades where the molecule can act as an electrophile at two distinct sites, depending on the reaction conditions and the nature of the reacting partner.

Synthetic Applications in Organic and Heterocyclic Chemistry

Construction of Substituted Pyridines and Pyridyl Derivatives

The pyridine (B92270) moiety is a fundamental structural motif in numerous pharmaceuticals and agrochemicals. Pyridine-2-carbonyl isocyanate serves as a valuable building block for the synthesis of more complex substituted pyridines and pyridyl derivatives. One notable application involves the cyclizative dearomative rearrangement of 2-acyl-substituted pyridines with isocyanates. This reaction provides a pathway to functionalized pyridyl derivatives through a tandem [3+2] heteroannulation, followed by a 1,2-carbon shift, yielding bicyclohydantoins. This method is compatible with a range of migrating groups, including esters, amides, aryl, and trifluoromethyl groups, highlighting its versatility in creating diverse molecular architectures.

Synthesis of Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often associated with a wide range of biological activities. This compound has been employed in the synthesis of important fused heterocycles like quinolones and fused pyrimidines.

Quinolone Synthesis

The quinolone core is a key feature of many antibacterial agents. The synthesis of quinolones can be achieved through various annulation strategies. While direct applications of this compound in these syntheses are not extensively documented, related isocyanates are known to participate in [4+2] annulation reactions to construct the pyridine ring of the quinolone system. For instance, the reaction of isocyanates with appropriate precursors can lead to the formation of the quinolone scaffold. The general principle involves the reaction of an isocyanate with a suitable ortho-substituted aniline (B41778) derivative, leading to cyclization and the formation of the quinolone ring.

Fused Pyrimidine (B1678525) Synthesis

Fused pyrimidines are another class of heterocyclic compounds with significant biological importance, often found in anticancer and antiviral drugs. Isocyanates, in general, are valuable reagents in the synthesis of fused pyrimidines. The reaction typically involves the condensation of an isocyanate with an amino-substituted heterocyclic precursor. This reaction proceeds through the formation of a urea (B33335) intermediate, which then undergoes intramolecular cyclization to yield the fused pyrimidine system. For example, o-aminonitrile or o-aminoester compounds can be cyclized to fused pyrimidines by reacting with isocyanates.

Diverse Urea and Carbamate (B1207046) Derivative Synthesis

The isocyanate functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of urea and carbamate derivatives, which are important pharmacophores in drug discovery.

Pyridine-2-yl Substituted Ureas

Pyridine-2-yl substituted ureas are valuable compounds with applications in medicinal chemistry and as intermediates in organic synthesis. A common method for their preparation involves the use of pyridine N-oxides and dialkylcyanamides in a solvent- and halide-free reaction, which proceeds with good to high yields (63–92%). rsc.orgrsc.org This reaction demonstrates a facile C-H functionalization of the pyridine ring.

Alternatively, pyridine-ureas can be synthesized from nicotinoyl azides. The azide (B81097) is generated from the corresponding hydrazide and then reacted with anilines in a heated solution of xylene to afford the desired urea derivatives in good yields (72-83%). mdpi.com

Below is a table summarizing the synthesis of various pyridine-2-yl substituted ureas:

| Entry | Pyridine N-oxide Derivative | Amine/Cyanamide | Product | Yield (%) |

| 1 | Pyridine N-oxide | N,N-Dimethylcyanamide | 1,1-Dimethyl-3-(pyridin-2-yl)urea | 92 |

| 2 | 4-Methoxypyridine N-oxide | N,N-Dimethylcyanamide | 3-(4-Methoxypyridin-2-yl)-1,1-dimethylurea | 85 |

| 3 | 4-Chloropyridine N-oxide | N,N-Dimethylcyanamide | 3-(4-Chloropyridin-2-yl)-1,1-dimethylurea | 88 |

| 4 | 6-(4-methoxyphenyl)-2-methylnicotinoyl azide | 4-Chloro-3-(trifluoromethyl)aniline | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | 74 |

| 5 | 6-(3,4-dimethoxyphenyl)-2-methylnicotinoyl azide | 4-Fluoroaniline | 1-(6-(3,4-Dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(4-fluorophenyl)urea | 81 |

Carbamates via Pyridyl Isocyanate Intermediates

Pyridine-2-yl substituted ureas can serve as "masked isocyanates," providing a convenient route to carbamates. These ureas, upon heating in the presence of an alcohol, can dissociate to form a pyridyl isocyanate intermediate in situ, which then reacts with the alcohol to yield the corresponding carbamate. This method avoids the direct handling of potentially hazardous isocyanates. The reaction of N-hetaryl ureas with various alcohols proceeds under catalyst-free conditions to give N-pyridin-2-yl carbamates in good to high yields (48-94%).

The synthesis of carbamates can also be achieved from primary amine carbamic acids, which are dehydrated to form an isocyanate intermediate that is subsequently trapped by an alcohol.

Below is a table summarizing the synthesis of various carbamates via pyridyl isocyanate intermediates:

| Entry | Pyridyl Urea/Amine Precursor | Alcohol | Product | Yield (%) |

| 1 | 1,1-Dimethyl-3-(pyridin-2-yl)urea | Ethanol | Ethyl pyridin-2-ylcarbamate | 85 |

| 2 | 1,1-Dimethyl-3-(pyridin-2-yl)urea | Isopropanol | Isopropyl pyridin-2-ylcarbamate | 78 |

| 3 | 1,1-Dimethyl-3-(quinolin-2-yl)urea | Methanol | Methyl quinolin-2-ylcarbamate | 91 |

| 4 | 3-Aminopyridine (B143674) | Carbon Dioxide, then Methanol | Methyl pyridin-3-ylcarbamate | - |

| 5 | Aniline | Carbon Dioxide, then Ethanol | Ethyl phenylcarbamate | - |

Dodecaboranyl Urea Derivatives

The amino-closo-dodecaborate anion ([B₁₂H₁₁NH₃]⁻) serves as a precursor for the synthesis of novel urea derivatives. A general strategy for creating {B₁₂}-based ureas involves the reaction of the deprotonated amino-closo-dodecaborate with isocyanates. mdpi.com While specific examples using this compound are not detailed in the provided research, the reaction of the dodecaborate (B577226) anion with various aromatic isocyanates under basic conditions directly yields the corresponding urea derivatives with the general structure {B₁₂}NH-C(O)-NHAr. mdpi.com

The synthesis is typically carried out by first deprotonating the amino-closo-dodecaborate salt, such as [Et₃NH][B₁₂H₁₁NH₃], with a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of an aromatic isocyanate, like phenyl isocyanate, leads to the formation of the N,N'-disubstituted urea. mdpi.com This methodology provides a direct route to incorporate the bulky, stable dodecaboranyl cage into urea frameworks.

Table 1: General Synthesis of Dodecaboranyl Urea Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product Structure |

|---|

Generation of Amides and Imides

Isocyanates are versatile electrophiles that serve as precursors for amides through decarboxylative condensation with carboxylic acids. researchgate.netnih.gov this compound can react with a carboxylic acid to form an unstable mixed carbamic-carboxylic anhydride (B1165640). This intermediate subsequently loses carbon dioxide to generate the corresponding amide. This transformation provides a valuable method for amide bond formation. researchgate.net

Furthermore, the reaction of isocyanates with amides can lead to the formation of N-aroylureas or, under certain conditions, imides. acs.org The initial reaction involves the addition of the amide's N-H bond across the N=C bond of the isocyanate to yield an acylurea. The specific outcome of the reaction can be influenced by factors such as reaction conditions and the nature of the substrates.

Table 2: Amide Synthesis via Isocyanate-Carboxylic Acid Coupling

| Isocyanate | Nucleophile | Intermediate | Product | Byproduct |

|---|

Functionalization of Pyridine N-Oxides

Pyridine N-oxides can be functionalized using isocyanates in reactions that lead to the formation of 2-aminopyridines. nih.gov This type of transformation, a Reissert-Henze-type reaction, involves the activation of the pyridine N-oxide, making the C2 position susceptible to nucleophilic attack. The reaction with an isocyanate proceeds through a cycloaddition intermediate which, after rearrangement and decarboxylation, yields the 2-aminopyridine (B139424) product. nih.gov This method is particularly effective for pyridine N-oxides bearing strongly electron-withdrawing substituents. nih.gov

Another application involves the C-H functionalization of pyridine N-oxides to produce pyridine-2-yl substituted ureas. researchgate.net This process allows for the direct introduction of a urea moiety onto the pyridine ring, providing access to scaffolds with potential applications in medicinal chemistry. researchgate.net

Other Complex Molecular Scaffolds and Chemical Transformations

This compound is a valuable reagent for constructing more complex molecular architectures. One notable transformation is the cyclizative dearomative rearrangement of 2-acyl-substituted pyridines with isocyanates. rsc.org This reaction proceeds through a tandem [3+2] heteroannulation, followed by a 1,2-carbon shift. The result is a straightforward synthesis of functionally rich bicyclohydantoins, which are complex, tetrasubstituted carbon-containing heterocyclic scaffolds. rsc.org This organophosphorus-promoted reaction is tolerant of a variety of migrating groups, including esters, amides, and aryl groups. rsc.org The pyridine ring, a well-established "privileged scaffold" in drug discovery, serves as the foundation for these intricate structures. nih.gov

Table 3: Synthesis of Bicyclohydantoins

| Reactant 1 | Reactant 2 | Promoter | Reaction Type | Product |

|---|

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Curtius Rearrangement Pathway Analysis

The primary synthetic route to isocyanates, including Pyridine-2-carbonyl isocyanate, is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097), in this case, pyridine-2-carbonyl azide. nih.govorganic-chemistry.org The mechanism of this rearrangement has been a subject of considerable study.

While photochemical decomposition of acyl azides can proceed through a stepwise pathway involving a trappable acyl nitrene, the thermal reaction is widely accepted as concerted. nih.govalmacgroup.com Lewis acids and Brønsted acids have been shown to catalyze the rearrangement, lowering the decomposition temperature by coordinating to the acyl oxygen atom. wikipedia.org

Table 1: Comparison of Proposed Curtius Rearrangement Mechanisms

| Mechanism Type | Key Feature | Intermediate | Evidence |

|---|---|---|---|

| Stepwise (Stieglitz) | Two-step process | Acyl nitrene | Postulated but not trapped under thermal conditions. nih.gov |

| Concerted | Single transition state | None | Absence of nitrene byproducts; thermodynamic calculations. wikipedia.org |

Mechanisms of Imide Formation from Anhydrides

This compound is expected to react with cyclic anhydrides, such as phthalic anhydride (B1165640), to form N-substituted imides. The mechanism of this reaction is complex and can be influenced by catalysts and reaction conditions. One proposed pathway involves a seven-membered ring intermediate formed by the nucleophilic attack of the anhydride on the isocyanate, followed by the elimination of carbon dioxide. Another proposed mechanism suggests the reaction proceeds through a urea-dianhydride intermediate. researchgate.net

The reaction generally involves the nucleophilic attack of an amine or alcohol on the anhydride, which is catalyzed by bases like pyridine (B92270). chemistry.coachlibretexts.org In the context of an isocyanate reacting with an anhydride, the isocyanate acts as the electrophile. The reaction can be catalyzed by nucleophilic co-catalysts which reduce the reaction time significantly. researchgate.net

Kinetics and Mechanism of Isocyanate-Amine Reactions

The reaction between an isocyanate and an amine to form a urea (B33335) derivative is typically rapid. umn.edu The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. This forms a zwitterionic tetrahedral intermediate, which then undergoes a rapid proton transfer to yield the final urea product.

Table 2: General Steps in Isocyanate-Amine Reaction Mechanism

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Nucleophilic attack of the amine nitrogen on the isocyanate carbonyl carbon. | Tetrahedral zwitterionic intermediate. |

| 2 | Proton transfer from the nitrogen atom to the oxygen atom. | Transition state for proton transfer. |

| 3 | Formation of the stable urea product. | N,N'-disubstituted urea. |

Isocyanurate Formation Mechanisms

Isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. utwente.nl This reaction is often catalyzed by a variety of compounds, including carboxylate anions, tertiary amines, and metal complexes. rsc.orgrsc.org For this compound, this would result in a tris(pyridine-2-carbonyl)isocyanurate.

Two primary mechanistic pathways for isocyanurate formation have been identified:

One-Component Route: A direct cyclotrimerization of three isocyanate molecules.

Two-Component Route: This pathway is prevalent in the presence of alcohols or other active hydrogen compounds. It proceeds through the formation of a carbamate (B1207046) (urethane), which then reacts with another isocyanate molecule to form an allophanate (B1242929) intermediate. The allophanate then undergoes an addition-elimination step to form the isocyanurate ring. rsc.org

The dominant pathway depends on the catalyst used and the reaction conditions. For instance, with certain catalysts, the rate of allophanate and isocyanurate formation can be significantly faster than the initial carbamate formation. rsc.org

Zwitterionic Intermediates in Reactions with Imines

The reaction of isocyanates with imines can lead to various products, often through cycloaddition pathways. Computational studies on the reaction of isocyanates with related compounds like nitrones have shown that the mechanism can involve zwitterionic intermediates, particularly in polar solvents. acs.org

In a stepwise mechanism, the reaction could be initiated by the nucleophilic attack of the imine nitrogen on the isocyanate carbon, or potentially the attack of an oxygen or nitrogen nucleophile on the central carbon of the isocyanate. This would form a zwitterionic intermediate which could then cyclize to form a heterocyclic product. The stability and fate of such an intermediate would be highly dependent on the substituents on both the imine and the this compound, as well as the polarity of the solvent. The formation of Zincke imine intermediates from pyridines represents a related area of study where pyridinium (B92312) salts react to form dienamine-like structures, highlighting the potential for complex intermediate formation in pyridine chemistry. nih.govnsf.govchemrxiv.org

Concerted vs. Stepwise Cycloaddition Mechanisms

Isocyanates are versatile partners in cycloaddition reactions. The question of whether these reactions proceed through a concerted (single transition state) or a stepwise (involving an intermediate) mechanism is a central theme in mechanistic studies. researchgate.net

For example, in [3+2] dipolar cycloadditions with species like nitrones, the mechanism can be solvent-dependent. Computational studies have revealed that the reaction may proceed through a concerted mechanism in the gas phase and nonpolar solvents, but switch to a stepwise pathway involving zwitterionic intermediates in polar solvents. acs.org The energy difference between the concerted and stepwise pathways can be small, making the reaction sensitive to environmental effects. researchgate.net

For this compound, participation in formal [2+2+2] cycloadditions to form substituted pyridines has been studied computationally for related systems, though these typically involve metal-free intramolecular reactions of cyanodiynes rather than reactions of a pre-formed pyridine isocyanate. nih.gov The mechanism for such transformations is often found to be a multi-step process (e.g., ene reaction followed by a Diels-Alder reaction) rather than a concerted [2+2+2] cycloaddition. nih.gov

Table 3: Factors Influencing Concerted vs. Stepwise Cycloaddition

| Factor | Influence on Mechanism | Example |

|---|---|---|

| Solvent Polarity | Polar solvents can stabilize charged intermediates, favoring stepwise pathways. | Isocyanate + Nitrone reaction. acs.org |

| Reactant Structure | Antiaromatic dipolarophiles can promote stepwise diradical pathways. | Nitrone + Cyclobutadiene reaction. researchgate.net |

| Catalysis | Lewis or Brønsted acids can alter the potential energy surface. | Acid-catalyzed Curtius rearrangement. wikipedia.org |

Regioselective Amino Pyridylation Pathways

The regioselective amino pyridylation of isocyanates represents a significant transformation in synthetic chemistry. Mechanistic studies, supported by experimental controls and computational analysis, have shed light on the pathways governing this selectivity. A notable strategy involves the reaction of aryl isocyanates with N-amino pyridinium ylides. nih.gov In this process, the N-Arylpyridinium ylides, which act as intermediate species, engage in a [3+2] cycloaddition reaction with the isocyanate. nih.gov This step is crucial for establishing the initial connectivity.

Following the cycloaddition, the pathway proceeds through an aromatization of the pyridine moiety to yield the final pyridylated product. nih.gov This multi-step process ensures high regioselectivity, which is a departure from the more common use of isocyanates as simple dipolarophiles in cycloaddition reactions. nih.gov The elucidation of this specific regioselective amino pyridylation pathway has been confirmed through both control experiments and detailed density functional theory calculations. nih.gov

Role of Catalysis and Catalytic Species

Catalysis is fundamental to both the production of isocyanates and their subsequent chemical transformations. Various catalytic systems, including amine, transition metal, and Lewis acid catalysts, play distinct roles in modulating the reactivity and reaction pathways of the isocyanate group.

Tertiary amines are widely used as catalysts in reactions involving isocyanates, such as the formation of polyurethanes. gvchem.compoliuretanos.com.br The catalytic activity of these amines is primarily dependent on their basicity and the steric hindrance around the nitrogen atom; higher basicity and lower steric hindrance generally lead to higher catalytic activity. gvchem.com

Two primary mechanisms have been proposed for tertiary amine catalysis in isocyanate-alcohol reactions:

Baker's Mechanism : This theory postulates the formation of a complex between the isocyanate and the tertiary amine catalyst. This complex is then attacked by the nucleophilic alcohol, leading to product formation and regeneration of the catalyst. poliuretanos.com.br

Farkas's Mechanism : This alternative mechanism suggests that the initial complex forms between the alcohol and the tertiary amine. This activated alcohol complex then reacts with the isocyanate. In this model, the basicity of the amine is the predominant factor. poliuretanos.com.br

4-Dimethylaminopyridine (B28879) (DMAP), a highly effective nucleophilic catalyst, operates through a specific mechanism in the condensation of isocyanates and carboxylic acids to form amides. organic-chemistry.org DMAP initially forms a dipolar complex with the isocyanate. This complex is then protonated to generate a highly reactive N-carbamoylpyridinium ion. This ion subsequently reacts with the carboxylate to form a mixed anhydride, which decarboxylates to yield the final amide product under mild conditions, often preventing racemization of chiral substrates. organic-chemistry.org

| Catalyst Type | Proposed Mechanism | Key Features | Primary Reference |

|---|---|---|---|

| General Tertiary Amines | Baker's Mechanism | Initial complex formation between isocyanate and amine catalyst. | poliuretanos.com.br |

| General Tertiary Amines | Farkas's Mechanism | Initial complex formation between alcohol and amine catalyst; basicity is key. | poliuretanos.com.br |

| 4-Dimethylaminopyridine (DMAP) | N-Carbamoylpyridinium Ion Formation | Forms a highly reactive intermediate with the isocyanate, enabling mild reaction conditions for amide synthesis. | organic-chemistry.org |

The industrial production of isocyanates has historically relied on the use of highly toxic phosgene (B1210022). Transition metal catalysis offers a more environmentally benign alternative, primarily through the reductive carbonylation of nitroaromatic compounds. researchgate.netnih.gov This non-phosgene route is one of the most heavily investigated methods in both academic and industrial research. researchgate.netuniversiteitleiden.nl

Group VIII transition metal complexes, particularly those of palladium (Pd), rhodium (Rh), and ruthenium (Ru), are the most effective catalysts for these transformations. researchgate.netnih.govacs.org The process can occur via two main pathways:

Direct Carbonylation : The nitro compound reacts directly with carbon monoxide in the presence of a catalyst to form the isocyanate and carbon dioxide. universiteitleiden.nl

Indirect Carbonylation : This two-step process first involves the formation of a carbamate by reacting the nitro compound with carbon monoxide and an alcohol. universiteitleiden.nlacs.org The resulting carbamate is then subjected to thermal decomposition (cracking) to yield the isocyanate and regenerate the alcohol. universiteitleiden.nl

Heterogeneous catalysts have also been developed to address the challenges of separating and recycling the homogeneous metal complexes used in these processes. nih.govacs.org

Lewis acid catalysis provides another avenue for activating the isocyanate functional group. The general principle involves the coordination of the Lewis acid to a basic site on the electrophile (the isocyanate). youtube.com This coordination, typically at the carbonyl oxygen or the nitrogen atom, increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comtandfonline.com

For instance, inorganic Lewis acids such as copper(II) bromide (CuBr₂) and nickel(II) chloride (NiCl₂) have been shown to catalyze the trimerization of organic isocyanates. The proposed mechanism involves the formation of a coordination complex where the nitrogen atom of the isocyanate binds to the metal center, inducing a positive charge on the carbonyl carbon and activating it for subsequent reactions. tandfonline.com The catalytic cycle is completed when the Lewis acid dissociates from the product, allowing it to engage with another isocyanate molecule. youtube.com

Theoretical and Computational Analysis of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving isocyanates. nih.gov It allows for the detailed study of reaction energy profiles, the characterization of transition states, and the analysis of intermediate stabilities at the molecular level. nih.govmdpi.com

DFT calculations have been successfully applied to:

Elucidate Reaction Mechanisms : Computational studies have been crucial in confirming the [3+2] cycloaddition mechanism in the regioselective amino pyridylation of aryl isocyanates. nih.gov

Investigate Catalytic Effects : DFT has been used to compare catalyzed versus non-catalyzed reaction pathways. For example, in urethane (B1682113) formation, calculations show that the energy barrier is significantly lowered in the presence of amine catalysts compared to the direct, uncatalyzed reaction. mdpi.commdpi.comworldscientific.com

Study Surface Chemistry : First-principle DFT studies have been conducted to understand the interactions between isocyanates and catalytic metal surfaces, such as copper and palladium. These studies often find strong chemisorption between the isocyanate's nitrogen atom and the metal substrate, which is a key step in many catalytic processes. nih.gov

Analyze Reaction Selectivity : The origins of selectivity in reactions, such as the preference for N-activation over O-activation of isocyanates in certain acid-catalyzed polyurethane formations, have been explored using molecular modeling. researchgate.net

The table below summarizes representative applications of DFT in the study of isocyanate chemistry.

| System Studied | DFT Method/Functional (Example) | Key Finding | Primary Reference |

|---|---|---|---|

| Amino Pyridylation of Aryl Isocyanates | Not Specified | Elucidated the [3+2] cycloaddition followed by aromatization mechanism. | nih.gov |

| Urethane Formation (Isocyanate + Alcohol) | G3MP2BHandHLYP | Demonstrated a significant decrease in the reaction barrier height (>100 kJ/mol) in the presence of nitrogen-containing catalysts. | mdpi.com |

| Isocyanate Adsorption on Metal Surfaces | Not Specified | Identified strong chemisorption via the N atom of the isocyanate onto metal substrates like copper and palladium. | nih.gov |

| Isocyanate-Cellulose Reaction | B3LYP/6-31+G(d,p) | Showed that a neighboring β-d-glucose unit acts as a proton transporter, significantly reducing the reaction's energy barrier. | worldscientific.com |

| Acid-Catalyzed Urethane Formation | Not Specified | Supported a dual activation mechanism involving both electrophilic isocyanate activation and nucleophilic alcohol activation. | researchgate.net |

Activation Energy and Transition State Analysis

Computational studies on acyl isocyanates, particularly analogs such as benzoyl isocyanate, provide insight into the reactivity and transition states of this compound. The reactivity of these compounds is often characterized by pericyclic reactions, such as 1,3-shifts, and their cycloaddition reactions.

Quantum-chemical calculations performed using methods like the MNDO (Modified Neglect of Diatomic Overlap) method help in understanding the electronic structure and preferred conformations, which are crucial for determining reaction pathways. chempap.org For benzoyl isocyanate, calculations suggest a conformation where the plane of the carbonyl isocyanate group (–CONCO) is nearly perpendicular to the plane of the aromatic ring. chempap.org This steric arrangement influences the approach of reactants and the geometry of the transition state.

The transition states for reactions involving isocyanates are typically characterized by the formation and breaking of bonds in a concerted or stepwise manner. For example, in cycloaddition reactions, the isocyanate can act as a dienophile or a dipolarophile. The activation energy for these reactions is dependent on the electronic nature of both the acyl isocyanate and the reacting partner. The presence of the electron-withdrawing pyridine ring in this compound is expected to influence the electrophilicity of the isocyanate carbon, thereby affecting the activation barriers.

Noncovalent Interactions and Electron Localization Function Analysis

Noncovalent Interactions

Noncovalent interactions (NCIs) play a critical role in the solid-state structure and molecular recognition properties of molecules containing aromatic systems like this compound. The pyridine ring can participate in various NCIs, including hydrogen bonding (through the nitrogen atom), π-π stacking, and C–H···π interactions.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and understand chemical bonding in molecules. It provides a picture of electron pair localization, distinguishing between core, bonding, and non-bonding (lone pair) electrons. jussieu.frrsc.org

For this compound, an ELF analysis would be expected to reveal several key features:

Pyridine Ring: High ELF values would be localized in the regions of the C-C and C-N σ-bonds, as well as the delocalized π-system above and below the plane of the ring, characteristic of aromatic systems.

Carbonyl Group (C=O): A distinct localization domain corresponding to the C=O double bond would be visible, along with basins representing the lone pairs on the oxygen atom.

Isocyanate Group (–N=C=O): This functional group would show localization basins for the N=C and C=O double bonds. The cumulative nature of the double bonds would be reflected in the shape and distribution of these basins. The lone pair on the nitrogen atom would also be clearly identifiable.

ELF analysis helps in qualitatively understanding the electronic structure and can be used to rationalize the reactivity of different sites within the molecule. For instance, regions of high electron localization associated with lone pairs are indicative of nucleophilic centers, while regions between atoms with shared high localization signify covalent bonds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding structure of a molecule. It analyzes the electron density to identify lone pairs, core pairs, and bonding orbitals, and quantifies delocalization effects through second-order perturbation theory. wisc.eduq-chem.com

For a molecule like this compound, NBO analysis would provide quantitative insights into its electronic structure. Studies on closely related molecules, such as picolinamide (B142947) (pyridine-2-carboxamide), offer a basis for understanding the expected NBO results. researchgate.net

Key findings from an NBO analysis would likely include:

Charge Distribution: The analysis would quantify the natural atomic charges, revealing the electron distribution across the molecule. The nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and isocyanate groups are expected to carry significant negative charges, while the adjacent carbon atoms would be positively charged, highlighting their electrophilic character.

Hybridization: NBO analysis determines the hybridization of the atomic orbitals contributing to each bond. For example, the bonding orbital of a C-N bond can be described in terms of the specific spx hybrids on the carbon and nitrogen atoms. researchgate.net

Hyperconjugative Interactions: A crucial aspect of NBO analysis is the identification of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. These interactions, also known as hyperconjugation, stabilize the molecule. For this compound, significant interactions would be expected, such as:

Donation from the lone pair of the pyridine nitrogen (nN) into the antibonding orbitals (σ*) of adjacent C-C bonds.

Delocalization of π-electrons from the pyridine ring (π) into the antibonding π* orbitals of the carbonyl and isocyanate groups (π → π*).

Interactions involving the lone pairs of the oxygen atoms (nO) donating into adjacent σ* or π* orbitals.

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, quantifying the strength of these delocalization effects. These energies are vital for understanding the molecule's stability, conformation, and reactivity. For example, a strong n → σ* interaction can indicate a significant anomeric effect or other stereoelectronic interactions.

Below is a hypothetical data table illustrating the types of major hyperconjugative interactions and their potential stabilization energies that could be expected from an NBO analysis of this compound, based on general principles and data from analogous structures.

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Npy | π* (Cpy-Ccarbonyl) | ~5-15 | Lone Pair → π* (Resonance) |

| π (Cpy-Cpy) | π* (C=O)carbonyl | ~15-25 | π → π* (Conjugation) |

| LP (2) Ocarbonyl | σ* (Ccarbonyl-Niso) | ~2-8 | Lone Pair → σ* (Hyperconjugation) |

| π (C=O)carbonyl | π* (N=C)iso | ~10-20 | π → π* (Conjugation) |

| LP (1) Niso | π* (C=O)iso | ~20-40 | Lone Pair → π* (Resonance) |

Note: The values in this table are illustrative and intended to represent the types and relative magnitudes of interactions that would be investigated via NBO analysis.

Structural Characterization and Spectroscopic Analysis of Pyridine 2 Carbonyl Isocyanate Derivatives

X-ray Crystallography for Crystalline Structures

X-ray crystallography is the definitive method for determining the solid-state structure of crystalline compounds, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. For pyridine (B92270) derivatives, this technique has been used to confirm molecular geometry and study crystal packing.

In a typical X-ray diffraction experiment, single crystals of a compound are irradiated with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. For instance, studies on substituted pyridine derivatives have successfully elucidated their crystal systems, space groups, and unit cell dimensions. nih.gov The analysis often reveals details about conformations, such as the chair configuration of a morpholine (B109124) ring attached to a pyridine-derived structure, and the role of hydrogen bonding in stabilizing the crystal lattice. nih.gov

Table 1: Representative Crystallographic Data for a Pyridine Derivative This table is an illustrative example based on typical data obtained for related compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z (molecules/unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a Pyridine-2-carbonyl isocyanate derivative, the protons on the pyridine ring would typically appear as distinct multiplets in the aromatic region (δ 7.0–9.0 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern. For a 2-substituted pyridine, the proton at the 6-position is generally the most downfield due to its proximity to the nitrogen atom. rsc.org For example, in 2-phenylpyridine, the proton at the 6-position (H-6) appears as a multiplet around δ 8.70 ppm. rsc.org The other ring protons (H-3, H-4, H-5) would resonate at higher fields, with their coupling constants providing information about their relative positions. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the pyridine ring typically resonate in the δ 120–150 ppm range. researchgate.net The carbon atom adjacent to the nitrogen (C-2 and C-6) are generally the most deshielded. The carbonyl carbon of the acyl group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. nih.govmdpi.com A key feature for this compound would be the signal for the isocyanate carbon (-N=C=O). This carbon is highly deshielded and typically appears in the region of δ 120-140 ppm. For example, the isocyanate carbon in a polymeric methylenebis(phenylisocyanate) has been observed at δ 124.6 ppm. cnrs.fr

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Pyridine Derivatives Data compiled from representative compounds in deuterated chloroform (B151607) (CDCl₃). rsc.orgcnrs.fr

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Pyridine H-6 | 8.6 - 8.8 |

| ¹H | Pyridine H-3, H-4, H-5 | 7.2 - 7.8 |

| ¹³C | Pyridine C-2 | 155 - 158 |

| ¹³C | Pyridine C-6 | 149 - 151 |

| ¹³C | Pyridine C-3, C-4, C-5 | 120 - 137 |

| ¹³C | Carbonyl (C=O) | 160 - 170 |

| ¹³C | Isocyanate (-NCO) | 124 - 130 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic feature in the FTIR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the 2250–2275 cm⁻¹ region. researchgate.netscirp.org The presence of this intense band is a definitive indicator of the isocyanate functionality.

Other important vibrations include the carbonyl (C=O) stretching, which is expected around 1700-1740 cm⁻¹. nih.govscirp.org The pyridine ring itself gives rise to several characteristic bands, including C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ region and C-H bending vibrations.

Table 3: Characteristic FTIR Absorption Frequencies Data based on spectra of related isocyanate and pyridine compounds. nih.govresearchgate.netscirp.org

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch | Isocyanate (-N=C=O) | 2250 - 2275 | Strong, Sharp |

| Stretch | Carbonyl (C=O) | 1700 - 1740 | Strong |

| Ring Stretch | Pyridine (C=N, C=C) | 1400 - 1600 | Medium to Strong |

| C-H Bend | Pyridine Ring | 700 - 900 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₆H₄N₂O), the expected molecular weight is approximately 120.11 g/mol .

Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 121. nih.gov Depending on the conditions, adducts with solvent molecules or salts (e.g., [M+Na]⁺) might also be observed. uvic.ca

Under higher energy conditions (e.g., electron impact or collision-induced dissociation), the molecule would fragment in a predictable manner. Plausible fragmentation pathways for the [M+H]⁺ ion could include:

Loss of carbon monoxide (CO): A common fragmentation for carbonyl compounds, leading to a fragment ion.

Cleavage of the isocyanate group: Resulting in a pyridyl-carbonyl cation.

Fragmentation of the pyridine ring: Leading to smaller charged species.

Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Rotational Spectroscopy for Molecular Geometry

Rotational spectroscopy, typically conducted in the gas phase on microwave or millimeter-wave spectrometers, provides exceptionally precise information about the geometry of molecules. nih.gov By measuring the frequencies of transitions between quantized rotational energy levels, the rotational constants (A, B, C) of a molecule can be determined. These constants are inversely proportional to the moments of inertia, which are functions of the atomic masses and their positions within the molecule.

For a molecule like this compound, rotational spectroscopy could be used to:

Determine a high-precision equilibrium structure, including bond lengths and angles, to a fraction of a picometer and degree, respectively.

Investigate the planarity of the molecule and the orientation of the carbonyl isocyanate group relative to the pyridine ring.

Identify and characterize different conformers if they exist and are stable in the gas phase.

Studies on related molecules, such as pyridine itself and its complexes, have demonstrated the power of this technique to elucidate subtle structural details and intermolecular interactions. researchgate.net The analysis of isotopically substituted species can further refine the structural determination by pinpointing the exact coordinates of specific atoms.

Advanced Research Perspectives and Broader Chemical Impact

Pyridine-2-carbonyl Isocyanate in Advanced Heterocyclic Chemistry Research

This compound serves as a versatile and highly reactive building block in the synthesis of complex heterocyclic systems. Its structure, featuring an electron-deficient pyridine (B92270) ring attached to a reactive isocyanate group, allows for a range of chemical transformations. In advanced heterocyclic chemistry, this compound is primarily utilized in reactions involving nucleophilic attack on the isocyanate carbon and in cycloaddition reactions.

One of the sophisticated applications of isocyanates in this field is the dearomatization of the pyridine ring. Dearomatization is a powerful strategy for creating three-dimensional molecular architectures from flat aromatic precursors. Research has shown that 2-acyl-substituted pyridines can react with common isocyanates in a tandem [3+2] heteroannulation process. rsc.org This is followed by a significant 1,2-carbon shift, providing a direct route to complex, functionalized bicyclic structures like bicyclohydantoins. rsc.org This type of cyclizative dearomative rearrangement highlights how isocyanates can be used to transform simple pyridine derivatives into intricate polycyclic systems. rsc.org

The isocyanate moiety readily reacts with a wide variety of nucleophiles. This reactivity is fundamental to its role in constructing new heterocyclic rings. For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, or amidines can lead to the formation of five- or six-membered heterocycles fused to the pyridine core or appended to it. Nucleophilic substitution reactions on the pyridine ring are also a key aspect of its chemistry, typically occurring at the 2- and 4-positions where the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. boyer-research.com The presence of the carbonyl isocyanate group further activates the ring towards such transformations, expanding the synthetic possibilities for creating novel heterocyclic frameworks.

Furthermore, cycloaddition reactions represent another key area of application. While metal-free [2+2+2] cycloadditions are generally challenging, transition-metal catalysis, often employing cobalt or iron, facilitates the construction of pyridine rings from alkynes and nitriles. researchgate.netresearchgate.netnih.gov this compound can be envisioned as a dienophile or a dipolarophile in various cycloaddition scenarios, enabling the synthesis of fused pyridine systems that are of significant interest in materials science and medicinal chemistry.

Contributions to Medicinal Chemistry Research

The unique structural features of this compound make it a valuable precursor in medicinal chemistry, contributing to the development of new therapeutic agents through several distinct mechanisms.

This compound is an exemplary starting material for generating libraries of bioactive compounds, particularly those with antiproliferative and kinase-inhibiting properties. The isocyanate group is a direct precursor to the urea (B33335) and carbamate (B1207046) functionalities, which are prominent in many anticancer agents. researchgate.net The reaction of the isocyanate with various primary or secondary amines yields N,N'-disubstituted ureas, a scaffold known to inhibit protein tyrosine kinases, Raf kinase, and other enzymes critical to cell proliferation. researchgate.netresearchgate.net

Many kinase inhibitors utilize a urea moiety to form key hydrogen bond interactions within the ATP-binding site of the target enzyme. For example, Sorafenib, a diaryl urea derivative, inhibits several kinases, including VEGFR and Raf. researchgate.net By reacting this compound with different aniline (B41778) derivatives, researchers can synthesize a diverse range of pyridine-urea hybrids. These hybrids are designed to target specific kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.netmdpi.com The pyridine ring itself is a privileged structure in drug design and is found in numerous anticancer agents. nih.govmdpi.comnih.gov Its inclusion can enhance potency, improve metabolic stability, and modulate the pharmacokinetic profile of the resulting molecule. rsc.org

Recent studies have focused on creating novel pyridine-based conjugates and hybrids that exhibit potent cytotoxic activity against various human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancers. nih.govnih.govnih.gov The strategic combination of the pyridine scaffold with the urea linker allows for fine-tuning of drug-like properties and the establishment of specific interactions with biological targets. researchgate.net

Table 1: Examples of Bioactive Scaffolds Derived from Pyridine Isocyanates

| Bioactive Scaffold | Target Class | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Pyridine-Urea Hybrids | Kinases (e.g., VEGFR, EGFR) | Oncology | Urea moiety for hinge-binding |

| Pyrano[3,2-c]pyridines | Kinases (e.g., EGFR, VEGFR-2) | Oncology | Fused heterocyclic system |

| Imidazo[1,2-a]pyridines | Protein Tyrosine Kinases | Oncology | Fused bicyclic core with urea |

The 2-aminopyridine (B139424) moiety is a classic and highly valued pharmacophore in drug discovery, present in numerous approved drugs with activities ranging from anti-inflammatory to antiviral. researchgate.netrsc.org this compound can serve as a synthetic precursor to this important scaffold. The isocyanate group can be hydrolyzed under controlled conditions to form a carbamic acid, which is unstable and readily undergoes decarboxylation to yield the corresponding primary amine. This transformation provides a pathway to 2-aminopyridine derivatives.

Furthermore, more direct synthetic methods have been developed. For instance, reactions between pyridine N-oxides and isocyanates can yield 2-aminopyridines. nih.gov An alternative pathway involves the reaction of pyridine N-oxides with activated isocyanides, which proceeds through an isolable N-formylaminopyridine intermediate that can be deprotected to give the desired 2-aminopyridine. nih.govnih.gov The versatility of these methods allows for the synthesis of a wide array of substituted 2-aminopyridines, which are crucial for exploring structure-activity relationships in drug development programs. nih.govnih.gov The 2-aminopyridine structure is considered a safer alternative to aniline in drug design, as it has a reduced potential for oxidation to toxic nitroso species. nih.gov

The pyridine ring, an isostere of benzene (B151609), is a fundamental structural motif in medicinal chemistry, present in a significant percentage of FDA-approved nitrogen-heterocyclic drugs. mdpi.comnih.gov Its incorporation into drug candidates, such as those derived from this compound, is a deliberate strategy to optimize molecular properties.

The key characteristics of the pyridine ring that make it advantageous in drug design include:

Basicity and Solubility : The nitrogen atom in the pyridine ring has a lone pair of electrons, rendering the ring basic. This allows for the formation of water-soluble salts, which can improve the bioavailability of a drug. semanticscholar.orgresearchgate.net

Hydrogen Bonding : The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. rsc.orgresearchgate.net

Bioisosterism : The pyridine ring can act as a bioisostere for amines, amides, benzene rings, and other nitrogen-containing heterocycles. semanticscholar.org This allows chemists to replace certain functional groups with a pyridine ring to enhance potency, alter selectivity, or improve pharmacokinetic properties without drastically changing the molecular shape. rsc.orgsemanticscholar.org

Metabolic Stability : The pyridine ring can enhance the metabolic stability of a drug molecule, leading to a longer duration of action. rsc.org

Scaffold Diversity : It serves as a rigid scaffold onto which various functional groups can be attached, allowing for the precise spatial orientation required for optimal target engagement. nih.govnih.gov

These properties are leveraged in numerous therapeutic areas, including the development of agents for cancer, HIV/AIDS, tuberculosis, and Alzheimer's disease. nih.gov

The isocyanate functional group is a direct precursor to carbamates (urethanes) and ureas, both of which are pivotal in modern drug design. nih.govnih.govnih.gov

Urea Moiety : The urea functionality is prized for its ability to form multiple, stable hydrogen bonds with protein targets due to its two N-H donors and one C=O acceptor. nih.govacs.org This makes it an excellent "hinge-binder" in many kinase inhibitors. nih.gov Beyond its role in direct target interaction, the urea group is used to modulate drug potency and selectivity, improve pharmacokinetic properties, and act as a linker in more complex molecules. nih.govnih.gov A wide range of approved drugs incorporate the urea motif, including therapies for cancer, diabetes, and HIV. researchgate.netnih.gov

Carbamic Acid (Carbamate) Moiety : Carbamates are structurally related to amides and esters and exhibit good chemical and proteolytic stability. nih.govacs.org They are often used as peptide bond surrogates in peptidomimetic drugs because they can increase metabolic stability and the ability to permeate cell membranes. nih.govacs.org Carbamates are found in numerous approved drugs, including cholinesterase inhibitors for neurodegenerative disorders (e.g., Rivastigmine), HIV protease inhibitors (e.g., Darunavir), and anticonvulsants (e.g., Felbamate). nih.govwikipedia.org They can also be employed as prodrugs for amines or alcohols to improve stability and delay metabolism. nih.gov

Table 2: Examples of Marketed Drugs Featuring Urea or Carbamate Moieties

| Drug Name | Moiety | Therapeutic Class |

|---|---|---|

| Sorafenib | Urea | Kinase Inhibitor (Anticancer) |

| Glibenclamide | Urea | Antidiabetic |

| Darunavir | Carbamate | HIV Protease Inhibitor |

| Rivastigmine | Carbamate | Cholinesterase Inhibitor |

| Felbamate | Carbamate | Anticonvulsant |

Isocyanates, including this compound, are valuable reagents in the functionalization of boron clusters for biomedical applications, most notably for Boron Neutron Capture Therapy (BNCT). BNCT is a targeted radiation therapy that requires the delivery of a sufficient concentration of boron-10 (B1234237) atoms to tumor cells.

Boron clusters, such as icosahedral carboranes, provide a high density of boron atoms in a small molecular volume. mdpi.com The challenge lies in developing effective delivery agents that selectively accumulate in tumors. The functionalization of these clusters is key to achieving this selectivity. The high reactivity of the isocyanate group allows it to be coupled to boron clusters, attaching the pyridine moiety to the cluster surface. This can be achieved by reacting the isocyanate with functional groups (like amines or hydroxyls) that have been pre-installed on the boron cluster. acs.org

Furthermore, boron isocyanates themselves can serve as precursors for boron nanoparticles. researchgate.netlookchem.com For example, boron tri(isocyanate) can be reduced with hydrogen under mild conditions to generate boron nanoparticles. researchgate.netaminer.org Attaching a pyridine-containing fragment via an isocyanate linkage could influence the solubility, stability, and biological targeting capabilities of these boron-rich nanomaterials, making them more suitable for therapeutic applications like BNCT. lookchem.com

Medicinal Chemistry of Isocyanides and Related Derivatives

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives, including those related to isocyanates and isocyanides, are of considerable interest in drug discovery. nih.gov Pyridyl derivatives are being investigated for their potential as therapeutic agents in various diseases, including cancer. For instance, a series of pyridine-based derivatives bearing a 1,2,3-triazole moiety have been designed and synthesized, demonstrating potent antileukemia effects as FLT3 inhibitors for the treatment of acute myeloid leukemia. nih.gov

The reactivity of the isocyanate group makes it a valuable functional handle for the synthesis of a diverse range of bioactive molecules. The reaction of isocyanates with amines to form ureas is a cornerstone of many synthetic pathways in medicinal chemistry. This reactivity is harnessed in the creation of complex molecules with potential therapeutic applications. For example, the reaction of 4-aminophenol (B1666318) with 4-chloro-3-trifluoromethylphenyl isocyanate is a key step in the synthesis of a potent Raf kinase inhibitor used in cancer therapy. google.com

Furthermore, the isocyanate functional group can be "masked" in the form of N-pyridylureas, which can then be used for the late-stage diversification of molecules like pyridine-N-oxides, further expanding the accessible chemical space for drug discovery. researchgate.net Research has also focused on the development of potent and orally bioavailable Factor XIa inhibitors based on a pyridine N-oxide scaffold, highlighting the versatility of pyridine derivatives in medicinal chemistry. acs.org

The following table summarizes some pyridine derivatives and their therapeutic targets that have been explored in medicinal chemistry research.

| Derivative Class | Therapeutic Target | Potential Application |

| Pyridine-based 1,2,3-triazole derivatives | FLT3 | Acute Myeloid Leukemia (AML) nih.gov |

| Arylureas derived from isocyanates | Raf Kinase | Cancer google.com |

| Pyridine N-oxide-based compounds | Factor XIa | Anticoagulation acs.org |

| 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride derivatives | Not specified | Anti-tumor and antiangiogenic effects smolecule.com |

Emerging Trends and Future Directions in Pyridyl Isocyanate Chemistry

The field of isocyanate chemistry is currently undergoing a significant transformation, driven by the principles of green chemistry and sustainability. A major focus is the development of non-phosgene routes for isocyanate synthesis to mitigate the environmental and safety concerns associated with the use of phosgene (B1210022). bdmaee.netmorpholine.cc These emerging trends are highly relevant to the future of pyridyl isocyanate chemistry.

One of the key future directions is the exploration of bio-based feedstocks for the production of isocyanates. researchgate.netmostwiedzy.pl While much of the research in this area has focused on commodity isocyanates for the polyurethane industry, the principles can be extended to specialty chemicals like pyridyl isocyanates. The development of synthetic pathways that utilize renewable resources would significantly enhance the sustainability profile of pyridyl isocyanate chemistry.

Another significant trend is the development of non-isocyanate polyurethanes (NIPUs). rsc.org This research is driven by a desire to move away from the use of isocyanates altogether due to health and safety considerations. nih.gov While this may seem counterintuitive to the future of pyridyl isocyanate chemistry, it presents an opportunity for innovation. Research in this area could lead to the discovery of novel reactive intermediates derived from pyridyl isocyanates that offer safer alternatives for materials synthesis.

Future research in pyridyl isocyanate chemistry is also likely to focus on expanding the synthetic utility of these compounds. This includes the development of novel catalytic systems for the synthesis and functionalization of pyridyl isocyanates. For instance, the use of copper catalysis for the transformation of heterocyclic N-oxides provides a potential avenue for the synthesis of novel pyridyl precursors. organic-chemistry.org The cyclizative dearomative rearrangement of pyridines with isocyanates is another innovative approach to constructing complex heterocyclic structures. rsc.org

The table below outlines some of the key emerging trends and their potential impact on the future of pyridyl isocyanate chemistry.

| Emerging Trend | Potential Impact on Pyridyl Isocyanate Chemistry |

| Non-phosgene synthesis routes | Safer and more sustainable production of pyridyl isocyanates. bdmaee.netmorpholine.cc |

| Bio-based feedstocks | Reduced reliance on fossil fuels and improved environmental footprint. researchgate.netmostwiedzy.pl |

| Non-isocyanate polyurethanes (NIPUs) | May drive innovation in the development of safer, reactive intermediates from pyridyl isocyanates. rsc.org |

| Advanced catalytic methods | More efficient and selective synthesis and functionalization of pyridyl isocyanates and their derivatives. organic-chemistry.orgrsc.org |

Q & A

Q. What experimental designs mitigate challenges in scaling up this compound reactions from lab to pilot plant?

- Methodological Answer :

- Process Analytical Technology (PAT) : Integrate inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

- Safety-by-Design : Use calorimetry (e.g., RC1e reactor) to assess exothermic risks during scale-up .

- Batch vs. Flow Comparison : Evaluate yield and purity trade-offs between batch reactors and continuous flow systems .

Data Presentation and Validation

- Tables : Include kinetic data (k, Eₐ), purity assessments, and comparative yields across conditions.

- Figures : Reaction schematics, microreactor setups, and computational models (e.g., transition state geometries) .

- Validation : Cross-reference results with primary literature and deposit raw data in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.